molecular formula C16H17BrN4O5 B6499283 8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 301355-13-5

8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6499283
CAS No.: 301355-13-5
M. Wt: 425.23 g/mol
InChI Key: PORNAGAEUFLJES-UHFFFAOYSA-N
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Description

This compound is a derivative of xanthine, a class of compounds that occur in various plants and animals . Xanthine derivatives are of interest due to their potential as biologically active compounds . The compound’s linear formula is C25H27BrN6O6 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in propanol-1 in the presence of Et3N . This results in the formation of 8-bromo-7-[2-hydroxy-3-(4-tert-butyl)phenoxypropyl-1]-3-methylxanthine . The presence of the Br atom in the compound allows for extensive modification by introducing various substituents in the 8-position .


Chemical Reactions Analysis

The compound can be extensively modified by introducing various substituents in the 8-position . Heating the compound with an excess of hydrazine, methylamine, or secondary heterocyclic amines in aqueous dioxane forms the corresponding 8-hydrazino- and amino-substituted derivatives . Reaction of the compound with sodium thioglycolate or glycine also occurs in aqueous dioxane .

Future Directions

The compound is a potential biologically active compound and a convenient synthon for further synthetic investigations . Therefore, future research could focus on exploring its biological activity and developing new compounds using it as a starting point.

Properties

IUPAC Name

8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O5/c1-20-13-12(14(23)19-16(20)24)21(15(17)18-13)7-9(22)8-26-11-5-3-10(25-2)4-6-11/h3-6,9,22H,7-8H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORNAGAEUFLJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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